

An In-depth Technical Guide to 3-Hydroxybenzophenone (CAS: 13020-57-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxybenzophenone

Cat. No.: B044150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzophenone, with the CAS registry number 13020-57-0, is an aromatic organic compound belonging to the benzophenone family. Structurally, it is characterized by a benzophenone core with a hydroxyl group substituted at the meta-position of one of the phenyl rings. This compound and its derivatives are of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology. Its utility stems from its strong ultraviolet (UV) absorption properties and its potential to interact with biological systems.

This technical guide provides a comprehensive overview of **3-hydroxybenzophenone**, consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields, with a focus on presenting quantitative data and detailed experimental methodologies.

Physicochemical Properties

3-Hydroxybenzophenone is typically a white to light yellow crystalline solid.^[1] It exhibits solubility in organic solvents such as ethanol, acetone, chloroform, and ethyl acetate, but has limited solubility in water.^{[1][2]} The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₀ O ₂	[3][4]
Molecular Weight	198.22 g/mol	[3][4][5]
CAS Number	13020-57-0	[3][4][5]
Melting Point	113-115 °C	[2][5]
Boiling Point	295.53 °C (rough estimate)	[2]
Density	1.1184 g/cm ³ (rough estimate)	
pKa	9.18 ± 0.10 (Predicted)	[2]
LogP	2.67	
Maximum UV Absorption (λ _{max})	315 nm (in Ethanol)	[2]
Appearance	White to light yellow crystalline solid	[1]

Spectroscopic Data

The structural elucidation of **3-hydroxybenzophenone** is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-hydroxybenzophenone** will show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the 13 carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield (around 197 ppm). The aromatic carbons will resonate in the region of approximately 115-160 ppm. The carbon

attached to the hydroxyl group will be shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Wavenumber (cm ⁻¹)	Functional Group	Description
3600-3200 (broad)	O-H	Hydroxyl group stretching vibration
3100-3000	C-H (aromatic)	Aromatic C-H stretching
~1650 (strong)	C=O	Carbonyl (ketone) stretching
1600-1450	C=C (aromatic)	Aromatic ring C=C stretching
1300-1000	C-O	C-O stretching of the phenol

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for **3-hydroxybenzophenone** would be observed at an m/z of 198. Key fragmentation patterns would likely involve the loss of the phenyl group (C₆H₅) to give a fragment at m/z 121, and the loss of the hydroxyphenyl group (HOC₆H₄) to give a fragment at m/z 105.

Experimental Protocols

Synthesis of 3-Hydroxybenzophenone via Friedel-Crafts Acylation

This protocol describes a two-step synthesis starting from 3-methoxybenzoyl chloride. The first step is a Friedel-Crafts acylation to form 3-methoxybenzophenone, followed by demethylation to yield the final product.

Step 1: Synthesis of 3-Methoxybenzophenone

Materials:

- 3-Methoxybenzoyl chloride
- Benzene (anhydrous)
- Aluminum chloride (AlCl_3 , anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Ice

Procedure:

- Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath.
- To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl_3 in anhydrous dichloromethane.
- In the addition funnel, place a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Slowly add the 3-methoxybenzoyl chloride solution to the stirred suspension of AlCl_3 in DCM, maintaining the temperature at 0-5 °C.
- After the addition of 3-methoxybenzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.
- After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 3-methoxybenzophenone. The product can be purified by distillation or recrystallization.

Step 2: Demethylation to **3-Hydroxybenzophenone**

Materials:

- 3-Methoxybenzophenone (from Step 1)
- Hydrobromic acid (HBr), 48%
- Ethanol
- Water

Procedure:

- In a round-bottom flask, combine the 3-methoxybenzophenone obtained in the previous step with 48% hydrobromic acid.
- Heat the mixture under reflux for 8-10 hours.
- After the hydrolysis is complete, cool the reaction mixture.
- The product can be recrystallized from a mixture of equal volumes of water and alcohol to yield pure **3-hydroxybenzophenone**.^[6]

[Click to download full resolution via product page](#)

Synthesis workflow for **3-Hydroxybenzophenone**.

Protocol for UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **3-hydroxybenzophenone**.

Materials:

- **3-Hydroxybenzophenone**
- Ethanol, spectroscopic grade
- Quartz cuvettes
- UV-Visible spectrophotometer

Procedure:

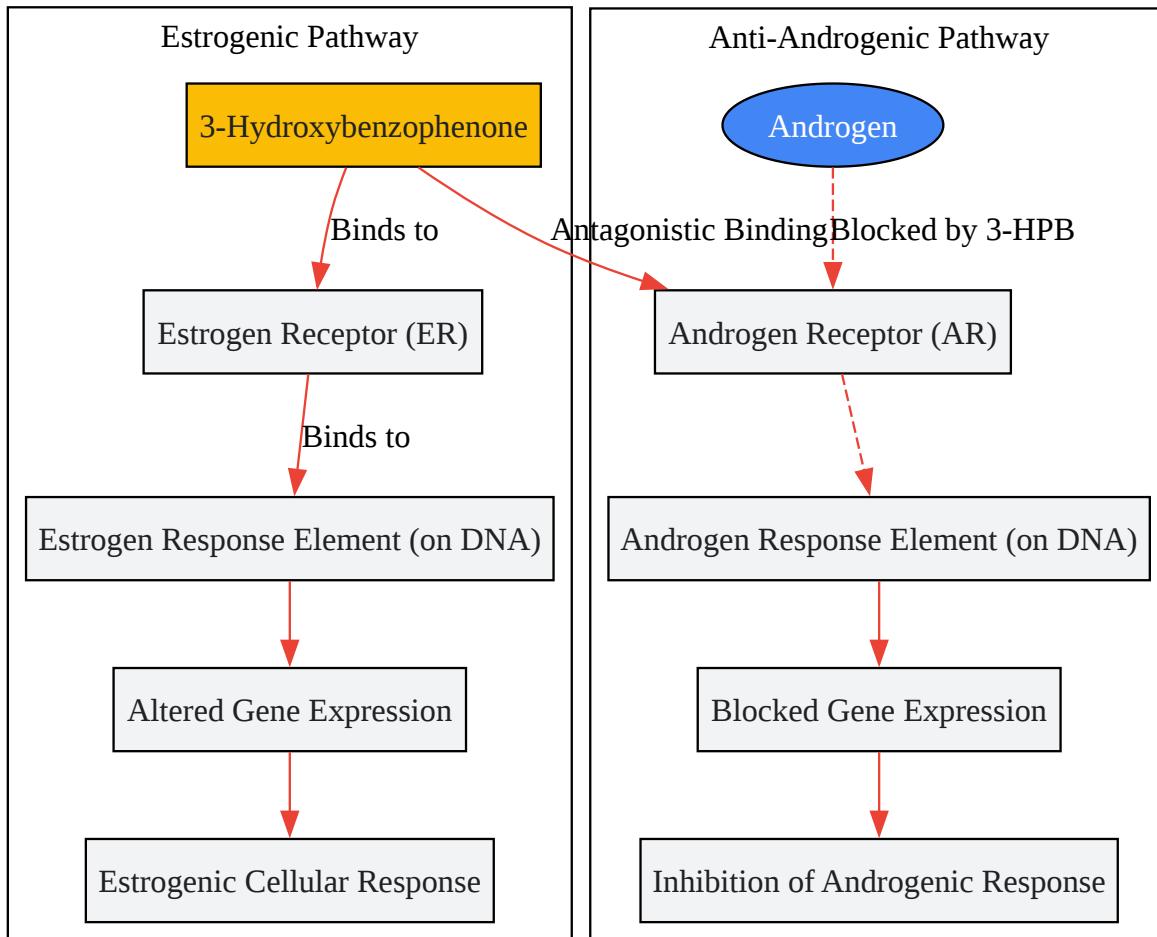
- Prepare a stock solution of **3-hydroxybenzophenone** in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV analysis (e.g., 10 $\mu\text{g/mL}$).
- Calibrate the UV-Visible spectrophotometer using ethanol as the blank.
- Record the UV spectrum of the diluted **3-hydroxybenzophenone** solution from 200 to 400 nm.
- Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} .

Applications and Biological Activity

UV Absorber and Photoinitiator

Benzophenones are widely used as UV absorbers in plastics, coatings, and cosmetics to prevent degradation from UV radiation.^[1] **3-Hydroxybenzophenone** exhibits strong UV absorption properties.^[1] It is also used as a radical and cationic photoinitiator in polymerization processes.^[2] As a Type II photoinitiator, upon UV irradiation, it enters an excited state and can abstract a hydrogen atom from a co-initiator (like an amine or alcohol) to generate free radicals, which then initiate polymerization.

Mechanism of **3-Hydroxybenzophenone** as a photoinitiator.


Biological Activity: Endocrine Disruption

Several studies have investigated the potential for benzophenone derivatives to act as endocrine disruptors. **3-Hydroxybenzophenone** has been identified as having potential estrogenic and anti-androgenic activity.^[2]

- **Estrogenic Activity:** Some hydroxylated benzophenones have been shown to exhibit estrogenic activity, meaning they can mimic the effects of estrogen in the body. This is typically assessed through in vitro reporter gene assays using cell lines such as the human breast cancer cell line MCF-7.^[1] While some studies indicate that a 4-hydroxyl group is more critical for high estrogenic activity, benzophenones hydroxylated at the 3-position also show activity.^{[1][7]}
- **Anti-Androgenic Activity:** **3-Hydroxybenzophenone** has demonstrated significant inhibitory effects on the androgenic activity of dihydrotestosterone in in vitro assays.^[1] This anti-androgenic activity suggests that it can interfere with the normal functioning of androgens by blocking the androgen receptor.

The interaction with these hormone receptors can modulate their signaling pathways.

Endocrine-disrupting chemicals can bind to estrogen receptors (ER) and androgen receptors (AR), leading to altered gene expression and downstream cellular responses.

[Click to download full resolution via product page](#)

Modulation of hormone receptor signaling by **3-Hydroxybenzophenone**.

Safety and Handling

3-Hydroxybenzophenone is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Hydroxybenzophenone is a versatile chemical compound with established applications in polymer chemistry and emerging significance in the field of endocrinology and toxicology. Its well-defined physicochemical and spectroscopic properties make it a valuable building block in organic synthesis. For researchers in drug development, its demonstrated interaction with estrogen and androgen receptors warrants further investigation to fully characterize its potential as both a therapeutic agent and an endocrine disruptor. The detailed protocols and data presented in this guide are intended to support and facilitate future research into this multifaceted molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-HYDROXYBENZOPHENONE | 13020-57-0 [chemicalbook.com]
- 3. 3-Hydroxybenzophenone | C13H10O2 | CID 83050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens (Journal Article) | ETDEWEB [osti.gov]
- 7. Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays [jstage.jst.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxybenzophenone (CAS: 13020-57-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044150#3-hydroxybenzophenone-cas-number-13020-57-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com